molecular formula C13H17NO2 B7497915 N-(4-cyclopentyloxyphenyl)acetamide

N-(4-cyclopentyloxyphenyl)acetamide

Cat. No.: B7497915
M. Wt: 219.28 g/mol
InChI Key: IUWSQBIPROMMON-UHFFFAOYSA-N
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Description

N-(4-cyclopentyloxyphenyl)acetamide is an acetamide derivative characterized by a cyclopentyloxy substituent at the para position of the phenyl ring. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to smaller substituents like methoxy or hydroxy groups .

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSQBIPROMMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentyloxyphenyl)acetamide typically involves the reaction of 4-cyclopentyloxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-cyclopentyloxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopentyloxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as sulfuric acid or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield N-(4-cyclopentyloxy-3-nitrophenyl)acetamide.

Scientific Research Applications

N-(4-cyclopentyloxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyclopentyloxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between N-(4-cyclopentyloxyphenyl)acetamide and related compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cyclopentyloxy (C₅H₉O) C₁₃H₁₇NO₂ 231.28 (calculated) Hypothesized enhanced lipophilicity; potential CNS activity due to bulky substituent N/A (extrapolated)
N-(4-ethoxyphenyl)acetamide Ethoxy (C₂H₅O) C₁₀H₁₃NO₂ 179.22 Used in GC/MS analysis; moderate polarity
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxy (OH) C₈H₉NO₂ 151.16 Analgesic/antipyretic; high aqueous solubility; undergoes glucuronidation
N-(4-methoxyphenyl)acetamide Methoxy (CH₃O) C₉H₁₁NO₂ 165.19 Antimicrobial applications; crystalline structure reported
N-(3-chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 185.61 Photodegradation product of paracetamol; potential toxicity
2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide Chlorophenoxy-triazole C₁₀H₁₀ClN₃O₂ 239.66 Auxin-like activity; root growth modulation in plants

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclopentyloxy group in this compound likely increases lipophilicity (logP ~2.5–3.0, estimated) compared to smaller substituents like ethoxy (logP ~1.5) or methoxy (logP ~1.2). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Paracetamol, with a polar hydroxy group, exhibits high solubility (~5 mg/mL) and rapid systemic absorption .

Biological Activity Trends: Bulky substituents (e.g., phenoxy-triazole in ) are associated with receptor-specific interactions, such as auxin-like activity in plants . The cyclopentyloxy group may similarly target sterically tolerant enzymes or receptors.

Synthetic and Analytical Relevance :

  • N-(4-ethoxyphenyl)acetamide is utilized in analytical chemistry (GC/MS), underscoring the utility of ethoxy-substituted acetamides in method development .
  • Crystallographic data for N-(4-methoxyphenyl)acetamide confirm the planar amide structure, which is critical for molecular packing and stability .

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